molecular formula C24H23FN4O7 B576165 Benzamide,  3,4-bis(acetyloxy)-N-[6-(dimethylamino)-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2 CAS No. 176379-21-8

Benzamide, 3,4-bis(acetyloxy)-N-[6-(dimethylamino)-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2

Cat. No.: B576165
CAS No.: 176379-21-8
M. Wt: 498.5 g/mol
InChI Key: QEPYHVKYFIALTE-UHFFFAOYSA-N
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Description

Benzamide, 3,4-bis(acetyloxy)-N-[6-(dimethylamino)-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2 is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 3,4-bis(acetyloxy)-N-[6-(dimethylamino)-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2 typically involves multi-step organic reactions. The process begins with the preparation of the core benzamide structure, followed by the introduction of the acetyloxy groups and the dimethylamino-tetrahydrofluorophenyl moiety. Common reagents used in these reactions include acetic anhydride for acetylation and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. The use of continuous flow reactors may also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 3,4-bis(acetyloxy)-N-[6-(dimethylamino)-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2 undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the acetyloxy groups, using reagents like sodium methoxide or potassium hydroxide.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of solvents like dichloromethane or ethanol to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, Benzamide, 3,4-bis(acetyloxy)-N-[6-(dimethylamino)-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2 is investigated for its potential as a pharmacological agent. Its interactions with biological targets such as enzymes and receptors are of particular interest.

Medicine

Medically, this compound may be explored for its therapeutic potential. Its structural features suggest it could act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical characteristics.

Mechanism of Action

The mechanism of action of Benzamide, 3,4-bis(acetyloxy)-N-[6-(dimethylamino)-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2 involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: A simpler structure with similar core features but lacking the additional functional groups.

    Fluorophenyl derivatives: Compounds with similar fluorophenyl groups but different substituents.

    Dimethylamino compounds: Molecules containing the dimethylamino group but differing in other structural aspects.

Uniqueness

What sets Benzamide, 3,4-bis(acetyloxy)-N-[6-(dimethylamino)-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2 apart is its combination of functional groups, which confer unique reactivity and potential applications. The presence of both acetyloxy and dimethylamino groups, along with the fluorophenyl moiety, makes it a versatile and valuable compound in various research and industrial contexts.

Properties

CAS No.

176379-21-8

Molecular Formula

C24H23FN4O7

Molecular Weight

498.5 g/mol

IUPAC Name

[2-acetyloxy-4-[[6-(dimethylamino)-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]carbamoyl]phenyl] acetate

InChI

InChI=1S/C24H23FN4O7/c1-13(30)35-18-11-6-15(12-19(18)36-14(2)31)21(32)26-20-22(27(3)4)29(24(34)28(5)23(20)33)17-9-7-16(25)8-10-17/h6-12H,1-5H3,(H,26,32)

InChI Key

QEPYHVKYFIALTE-UHFFFAOYSA-N

SMILES

CC(=O)OC1=C(C=C(C=C1)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=C(C=C3)F)N(C)C)OC(=O)C

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=C(C=C3)F)N(C)C)OC(=O)C

Synonyms

Benzamide, 3,4-bis(acetyloxy)-N-[6-(dimethylamino)-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5-pyrimidinyl]-

Origin of Product

United States

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